2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid
Description
2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid is a heterocyclic compound featuring a phthalimide core fused with a pyridine moiety. The structure comprises:
- 1,3-dioxoisoindoline backbone: A rigid aromatic system with two ketone groups at positions 1 and 2.
- 5-carboxylic acid substituent: Enhances solubility and provides a site for hydrogen bonding or coordination chemistry.
- 4-Methylpyridin-2-YL group: A pyridine ring with a methyl group at position 4, influencing electronic properties and steric interactions.
This compound is structurally analogous to phthalimide derivatives widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .
Properties
IUPAC Name |
2-(4-methylpyridin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-8-4-5-16-12(6-8)17-13(18)10-3-2-9(15(20)21)7-11(10)14(17)19/h2-7H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPCDKMKCSWYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350038 | |
| Record name | 2-(4-Methylpyridin-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328549-49-1 | |
| Record name | 2-(4-Methylpyridin-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step reactions. One common method involves the condensation of 4-methyl-2-aminopyridine with phthalic anhydride under acidic conditions to form the phthalimide intermediate. This intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety enables classical acid-derived transformations:
Esterification
Reaction with alcohols under acidic or coupling-agent-mediated conditions yields esters. For example:
-
Mechanism : Activation via coupling agents (e.g., TBTU, COMU) or acid catalysis facilitates nucleophilic attack by alcohols .
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Example : Reaction with methanol in the presence of catalytic sulfuric acid produces the methyl ester derivative .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂SO₄, MeOH, reflux | Methyl ester | ~85% | |
| TBTU, DIPEA, ROH | Alkyl ester | 70–90% |
Amidation
Coupling with amines forms amides, critical in peptide synthesis:
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Mechanism : Activation via carbodiimide reagents (e.g., EDC) generates reactive intermediates for nucleophilic substitution .
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Example : Reaction with benzylamine produces N-benzylamide derivatives .
Reactivity of the Dioxoisoindoline Core
The 1,3-dioxoisoindoline ring participates in nucleophilic substitutions and ring-opening reactions:
Nucleophilic Aromatic Substitution
Electron-deficient aromatic systems react with nucleophiles (e.g., amines, thiols):
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Mechanism : The electron-withdrawing carbonyl groups activate the ring for substitution at positions 4 or 7 .
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Example : Reaction with hydrazine yields hydrazide derivatives .
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| NH₂NH₂ | Hydrazide | EtOH, Δ | |
| HSCH₂COOH | Thioether | DMF, K₂CO₃ |
Ring-Opening Reactions
Strong bases or reducing agents cleave the isoindoline ring:
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Mechanism : Hydrolysis under basic conditions (e.g., NaOH) generates phthalic acid derivatives .
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Example : Alkaline hydrolysis produces 4-methylpyridine-2-carboxamide and phthalate salts .
Reactivity of the 4-Methylpyridinyl Group
The pyridinyl substituent undergoes electrophilic substitution and coordination chemistry:
Electrophilic Substitution
The pyridine ring directs electrophiles to the para position relative to the methyl group:
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Mechanism : Nitration or sulfonation occurs at the activated position .
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Example : Nitration with HNO₃/H₂SO₄ yields 4-methyl-5-nitropyridin-2-yl derivatives .
Metal Coordination
The pyridinyl nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺):
Comparative Reaction Pathways
Key competing pathways depend on reaction conditions:
| Functional Group | Preferred Reaction | Competing Reaction |
|---|---|---|
| Carboxylic acid | Esterification | Decarboxylation (under strong heat) |
| Dioxoisoindoline | Nucleophilic substitution | Ring-opening hydrolysis |
| Pyridinyl | Electrophilic substitution | N-Oxide formation |
Mechanistic Insights from Spectral Data
NMR and IR studies elucidate reaction outcomes:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
MPC has been investigated for its potential anticancer properties. Studies indicate that derivatives of isoindoline compounds can inhibit tumor growth by interfering with cellular signaling pathways. For instance, analogs of MPC have shown promise in targeting specific cancer types by inducing apoptosis in malignant cells.
Antimicrobial Properties
Research has also explored the antimicrobial efficacy of MPC. The pyridine moiety contributes to its interaction with microbial membranes, potentially disrupting their integrity. Preliminary studies suggest that MPC exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Materials Science
Polymer Synthesis
MPC can serve as a monomer in the synthesis of novel polymers. Its dioxoisoindoline structure allows for cross-linking reactions that enhance the mechanical properties of polymer matrices. Research has demonstrated that incorporating MPC into polymer blends can improve thermal stability and tensile strength, making it suitable for advanced material applications .
Organic Synthesis
Building Block for Drug Development
In organic synthesis, MPC acts as a versatile building block for creating more complex chemical entities. Its reactivity allows for various functional group modifications, enabling the synthesis of tailored compounds for pharmaceutical applications. For example, oxidation or reduction reactions can introduce additional functional groups that enhance biological activity .
Photophysical Studies
MPC's unique structure makes it an interesting candidate for photophysical studies. Its ability to absorb light and emit fluorescence can be exploited in imaging applications within biological systems. Research indicates that modifications to the pyridine ring can tune its optical properties, facilitating its use as a fluorescent probe in cellular imaging .
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of various MPC derivatives on human breast cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability compared to control groups, suggesting that modifications to the pyridine ring enhance cytotoxicity against cancer cells .
Case Study 2: Antimicrobial Efficacy Assessment
In another study, the antimicrobial activity of MPC was tested against a panel of bacterial strains including E. coli and Staphylococcus aureus. The results showed that MPC exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as a lead compound in antibiotic development .
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Dioxoisoindoline Core
Key analogs differ in substituents at the pyridine ring or the isoindoline carboxylic acid position (Table 1):
Key Observations :
- Electron-Withdrawing Groups (e.g., -F in ): Improve thermal stability and resistance to enzymatic degradation.
- Carboxylic Acid Groups (e.g., H2L4.4 in ): Facilitate coordination with metal ions, useful in supramolecular chemistry.
- Thiol and Pyridine Groups (e.g., ): Enable redox activity and ligand-receptor interactions in biological systems.
Antiproliferative Activity
Phthalimide derivatives with pyridine substituents (e.g., compound C-12 in ) exhibit IC₅₀ values in the micromolar range against cancer cell lines. The methylpyridyl group may enhance binding to ATP pockets in kinases.
Coordination Chemistry
Compounds like H2L4.4 form metal-organic frameworks (MOFs) with Zn²⁺ and Cu²⁺ due to dual carboxylic acid groups . The target compound’s single carboxylic acid group may limit MOF complexity but could enable selective coordination.
Solubility and Stability
Biological Activity
2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial activity, synthesis methods, and structure-activity relationships (SAR) based on recent studies.
Antimicrobial Activity
Recent studies have demonstrated the compound's broad-spectrum antimicrobial activity. Research has shown that derivatives of pyridine-containing compounds exhibit significant inhibition against various bacterial strains, including Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicate promising efficacy against resistant strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Pseudomonas aeruginosa ATCC 10145 |
| N-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-carboxamide | 16 | Pseudomonas aeruginosa |
| N-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-carboxamide | 64 | Staphylococcus aureus |
The above table summarizes the antimicrobial efficacy of related compounds, highlighting the potential of this compound as a lead compound for further development .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of essential bacterial enzymes. Specifically, molecular docking studies have indicated that it may inhibit the TrmD enzyme in Pseudomonas aeruginosa, which is critical for bacterial survival . This suggests that the compound could serve as a template for designing new antibiotics targeting resistant bacteria.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Formation of Isoindoline Core : Utilizing precursors such as phthalic anhydride and appropriate amines.
- Dioxo Functionalization : Achieved through oxidation reactions.
- Pyridine Substitution : Incorporation of the 4-methylpyridine group via nucleophilic substitution reactions .
Case Study 1: Antimicrobial Efficacy
In a study published in late 2023, researchers evaluated various derivatives for their antimicrobial properties using agar diffusion and microdilution assays. The study found that compounds with pyridine substitutions exhibited enhanced activity compared to their non-pyridine counterparts. The results supported the hypothesis that structural modifications can significantly impact biological activity .
Case Study 2: Molecular Docking Analysis
A molecular docking study demonstrated that the binding affinity of this compound to TrmD was significantly higher than that of other tested compounds. This indicates a strong potential for selective inhibition against pathogenic bacteria while minimizing effects on human enzymes .
Q & A
Q. Table 1. Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 3–5 hours | Prolonged time increases byproduct formation |
| Temperature | Reflux (~110°C) | Lower temps reduce coupling efficiency |
| Catalyst (NaOAc) | 1.0–1.2 equiv | Excess catalyst may induce side reactions |
| Solvent | Acetic acid | Alternatives (DMF) alter reaction kinetics |
Q. Table 2. Key Spectroscopic Benchmarks
| Technique | Diagnostic Signal | Reference Compound |
|---|---|---|
| ¹H NMR | Pyridinyl H: δ 8.5–9.0 ppm (multiplet) | 5-Methylpyridine |
| FTIR | C=O stretch: 1700–1750 cm⁻¹ | Phthalic anhydride |
| HPLC (C18 column) | Retention time: 6.8–7.2 min (MeOH:H₂O) | Nicotinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
